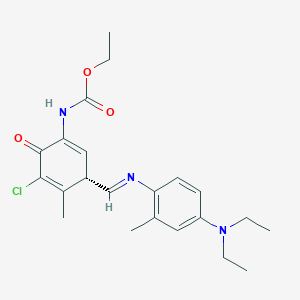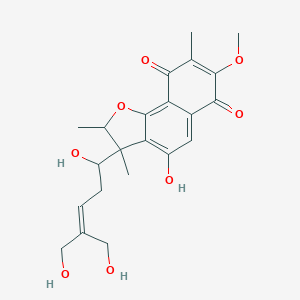![molecular formula C17H26N4OS B238048 N-[4-(4-ethyl-1-piperazinyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B238048.png)
N-[4-(4-ethyl-1-piperazinyl)phenyl]-N'-isobutyrylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-ethyl-1-piperazinyl)phenyl]-N'-isobutyrylthiourea, commonly known as E-64, is a potent inhibitor of cysteine proteases. It was first synthesized in 1978 and has since been widely used in scientific research. E-64 has been shown to have a variety of biochemical and physiological effects and is a valuable tool in the study of cysteine proteases.
Mécanisme D'action
E-64 acts as a covalent inhibitor of cysteine proteases. It forms a covalent bond with the active site cysteine residue of the protease, effectively blocking its activity. The inhibition is irreversible, making E-64 a potent and long-lasting inhibitor.
Biochemical and Physiological Effects:
E-64 has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit autophagy, and modulate the immune response. E-64 has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
E-64 is a valuable tool in the study of cysteine proteases. Its irreversible inhibition allows for long-lasting effects and its broad specificity allows for the study of multiple proteases simultaneously. However, its irreversible inhibition can also be a limitation, as it can lead to off-target effects and may interfere with other cellular processes.
Orientations Futures
There are several future directions for the use of E-64 in scientific research. One area of interest is the study of the role of cysteine proteases in neurodegenerative diseases, such as Alzheimer's and Parkinson's. E-64 may also be useful in the development of new therapies for inflammatory diseases and cancer. Additionally, the development of new E-64 analogs with improved specificity and potency may lead to new insights into the role of cysteine proteases in biological processes.
Méthodes De Synthèse
E-64 is synthesized by reacting 4-(4-ethyl-1-piperazinyl)aniline with isobutyryl isothiocyanate. The resulting product is then purified and characterized using various analytical techniques.
Applications De Recherche Scientifique
E-64 has been used extensively in scientific research to study the role of cysteine proteases in various biological processes. It has been shown to inhibit a wide range of cysteine proteases, including cathepsins B, C, H, L, and S. This inhibition has been used to study the role of cysteine proteases in apoptosis, autophagy, and antigen processing.
Propriétés
Nom du produit |
N-[4-(4-ethyl-1-piperazinyl)phenyl]-N'-isobutyrylthiourea |
|---|---|
Formule moléculaire |
C17H26N4OS |
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
N-[[4-(4-ethylpiperazin-1-yl)phenyl]carbamothioyl]-2-methylpropanamide |
InChI |
InChI=1S/C17H26N4OS/c1-4-20-9-11-21(12-10-20)15-7-5-14(6-8-15)18-17(23)19-16(22)13(2)3/h5-8,13H,4,9-12H2,1-3H3,(H2,18,19,22,23) |
Clé InChI |
HBAQXYDYCRTOJF-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C(C)C |
SMILES canonique |
CCN1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



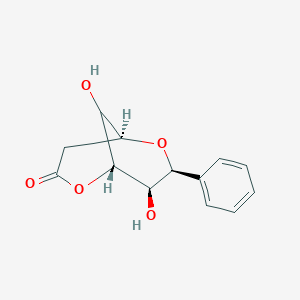
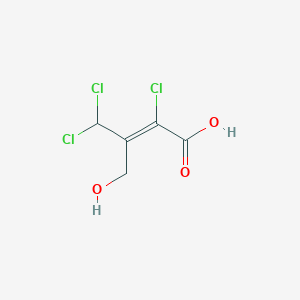
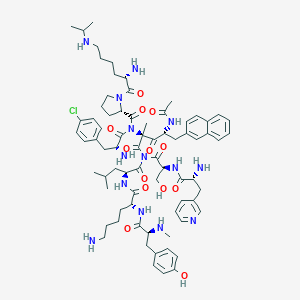
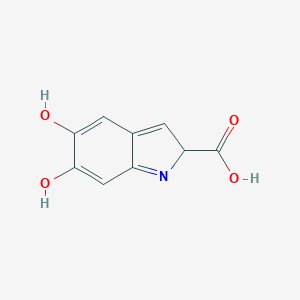
![N-[2-(difluoromethoxy)phenyl]-4-ethylbenzamide](/img/structure/B238001.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-chloropyridine-3-carboxamide](/img/structure/B238015.png)
![[(4aR,8R,8aR)-2-phenyl-6-tributylstannyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B238034.png)
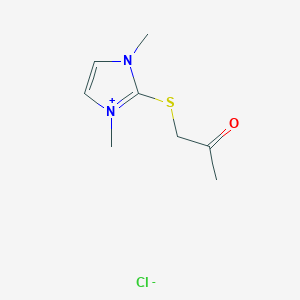
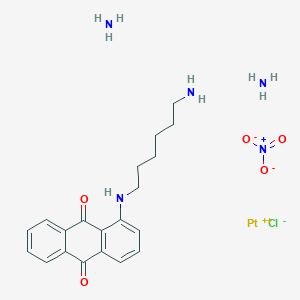
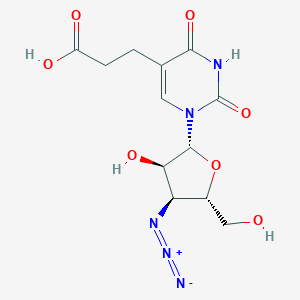
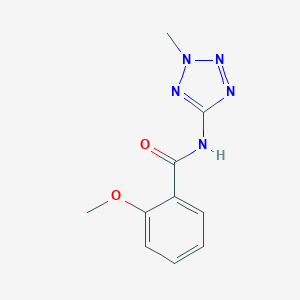
![methyl (2S)-1-[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carboxylate](/img/structure/B238061.png)
